molecular formula C16H20N6O2S2 B2857345 6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1021119-79-8

6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号: B2857345
CAS番号: 1021119-79-8
分子量: 392.5
InChIキー: KOISXDSCGGJFCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound (CAS: 1021119-79-8) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure features:

  • 3-methyl substitution on the triazole ring.
  • A piperazine ring at position 6 of the pyridazine, further substituted with a 5-ethylthiophen-2-yl sulfonyl group.

The sulfonyl-piperazine moiety enhances solubility and bioavailability, while the thiophene group may influence target binding affinity.

特性

IUPAC Name

6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S2/c1-3-13-4-7-16(25-13)26(23,24)21-10-8-20(9-11-21)15-6-5-14-18-17-12(2)22(14)19-15/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOISXDSCGGJFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-((5-Ethylthiophen-2-yl)sul

類似化合物との比較

Structural Analogues with Modified Substituents

Compound Name & ID (Evidence Source) Key Structural Features Biological Target/Activity Pharmacological Notes
TPA023 () 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl) substitution GABAA receptor (α2/α3 subtype agonist) Non-sedating anxiolytic in rodents and primates; high selectivity avoids β-subunit sedation .
Vebreltinib () 6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro(6-fluoro-2-methylindazol-5-yl)methyl] Unknown (INN-listed) Likely kinase inhibitor due to indazole and cyclopropylpyrazole motifs; clinical potential inferred from naming .
Enamine Z1220635364 (Compound 7, ) 3-methyl core with N-[2-(5-fluoroindol-3-yl)ethyl]amine substituent BRD4 bromodomain inhibitor Demonstrated inhibitory activity in crystallography studies; indole enhances hydrophobic interactions .
ChemDiv Z606-3990 (Compound 27, ) 3-cyclobutyl-6-(4-isopropylpiperazino) substitution Bromodomain inhibition Improved selectivity over BET family due to cyclobutyl and isopropylpiperazine groups .

Key Structural and Functional Differences

Core Modifications: The 3-methyl group in the target compound contrasts with TPA023’s 3-(2-fluorophenyl), which is critical for GABAA receptor binding. Sulfonyl-piperazine vs. Alkyl-piperazine: The 5-ethylthiophen-2-yl sulfonyl group (target compound) may enhance π-π stacking in bromodomains, while isopropylpiperazine (Compound 27) improves lipophilicity for membrane penetration .

Pharmacological Profiles :

  • TPA023’s anxiolytic effects are absent in sulfonyl-piperazine analogs, highlighting the impact of fluorophenyl and triazolylmethoxy groups on GABAA subtype specificity .
  • Bromodomain inhibitors (e.g., Compounds 7, 27) prioritize bulkier substituents (indole, cyclobutyl) for binding pocket accommodation, whereas the target compound’s thiophene-sulfonyl group may favor alternative interactions .

Target Selectivity Trends

  • Bromodomain Inhibition : Compounds with extended aromatic systems (e.g., indole in Compound 7) show higher BRD4 affinity (IC50 < 100 nM) compared to aliphatic substituents .
  • Kinase vs. GABAA Activity : Fluorophenyl and triazole motifs (TPA023) correlate with CNS activity, while sulfonyl-piperazines align with epigenetic or anti-cancer targets .

Q & A

Q. What are the key synthetic strategies for constructing the triazolo[4,3-b]pyridazine core in this compound?

The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, cyclization using phosphorus oxychloride under reflux conditions is common to form the triazole ring. Intermediate purification via column chromatography and characterization by 1^1H NMR and mass spectrometry (MS) ensures structural fidelity .

Q. How can researchers optimize purification techniques for intermediates in the synthesis?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for monitoring reaction progress and isolating pure intermediates. Ethanol or dimethylformamide (DMF) are preferred solvents due to their compatibility with sulfur-containing reactants. Recrystallization from ethyl acetate/hexane mixtures improves purity .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

1^1H NMR and 13^{13}C NMR are primary tools for verifying aromatic and heterocyclic proton environments. Infrared (IR) spectroscopy identifies sulfonyl (S=O) and triazole (C=N) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if available) confirms stereochemistry .

Advanced Research Questions

Q. How can molecular docking studies predict biological targets for this compound?

Computational docking using software like AutoDock Vina with enzymes such as 14-α-demethylase lanosterol (PDB: 3LD6) can model interactions. Focus on hydrogen bonding with sulfonyl groups and π-π stacking between the triazole ring and aromatic residues. Validate predictions with in vitro enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in spectral data during characterization?

Conflicting NMR signals (e.g., overlapping proton environments) require 2D NMR techniques (COSY, HSQC) for resolution. For ambiguous mass spectra, isotopic labeling or deuterated solvents clarify fragmentation patterns. Cross-referencing with synthesized analogs or literature data (e.g., PubChem entries) aids interpretation .

Q. How can reaction conditions be optimized for high-yield synthesis of the sulfonyl-piperazine moiety?

Sulfonylation of piperazine with 5-ethylthiophene-2-sulfonyl chloride requires anhydrous conditions (e.g., dichloromethane, triethylamine) at 0–5°C to minimize side reactions. Monitoring by TLC (eluent: 7:3 hexane/ethyl acetate) ensures complete conversion. Microwave-assisted synthesis may reduce reaction time by 30–40% .

Q. What strategies enhance structure-activity relationship (SAR) analysis for antiviral activity?

Synthesize analogs with modified substituents (e.g., replacing ethylthiophene with chlorophenyl) and compare IC50_{50} values in viral replication assays. Molecular dynamics simulations can correlate sulfonyl group flexibility with target binding affinity. Use SwissADME to predict pharmacokinetic properties and guide SAR .

Q. How do researchers address challenges in scaling up the synthesis from milligram to gram scale?

Solvent selection shifts from DMF (for small-scale reactions) to toluene or acetonitrile for easier large-scale purification. Continuous flow reactors improve yield consistency, while parametric sensitivity analysis (e.g., temperature, stirring rate) identifies critical control points .

Q. What methodologies assess the compound’s ADME (absorption, distribution, metabolism, excretion) properties?

SwissADME predicts logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. In vitro assays include Caco-2 cell permeability and microsomal stability tests. Pharmacokinetic profiling in rodent models quantifies bioavailability and half-life .

Q. How can contradictory biological activity data across studies be reconciled?

Cross-validate assays using standardized protocols (e.g., consistent cell lines, viral strains). Dose-response curves and time-kill kinetics clarify potency discrepancies. Molecular docking may reveal off-target interactions (e.g., kinase inhibition) that explain divergent results .

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